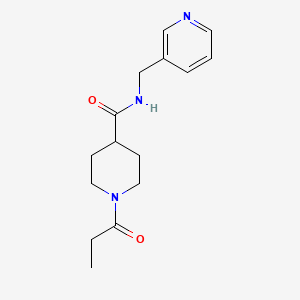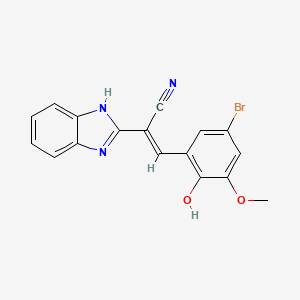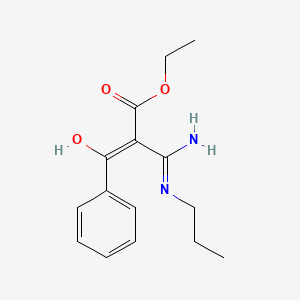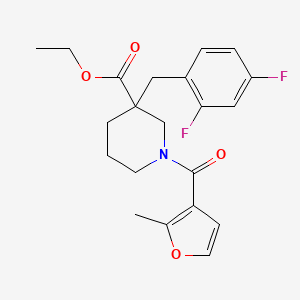
1-propionyl-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-propionyl-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, commonly known as PVT-1, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
PVT-1 has potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. Several studies have investigated the use of PVT-1 as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, PVT-1 has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
作用機序
The exact mechanism of action of PVT-1 is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor plays a crucial role in synaptic plasticity, learning, and memory. By modulating mGluR5, PVT-1 may enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects
PVT-1 has been shown to have several biochemical and physiological effects, including the modulation of glutamate neurotransmission, the enhancement of synaptic plasticity, and the improvement of cognitive function. Additionally, PVT-1 has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
実験室実験の利点と制限
One of the main advantages of PVT-1 is its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, PVT-1 has anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. However, one of the limitations of PVT-1 is its limited availability, which may make it difficult to conduct large-scale experiments.
将来の方向性
There are several future directions for research on PVT-1, including investigating its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of PVT-1 and its effects on synaptic plasticity and cognitive function. Finally, the development of more efficient synthesis methods for PVT-1 may help to overcome the limitations associated with its limited availability.
合成法
The synthesis of PVT-1 involves several steps, including the reaction of piperidine with acetic anhydride to form 1-acetylpiperidine, which is then reacted with 3-pyridinecarboxaldehyde to form 1-acetyl-N-(3-pyridinylmethyl)piperidine. Finally, the compound is treated with propionic anhydride to form 1-propionyl-N-(3-pyridinylmethyl)-4-piperidinecarboxamide.
特性
IUPAC Name |
1-propanoyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-2-14(19)18-8-5-13(6-9-18)15(20)17-11-12-4-3-7-16-10-12/h3-4,7,10,13H,2,5-6,8-9,11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMPQPRTNYISCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-({[5-(4,5-dimethyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6106030.png)
![1-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]pyrrolidine hydrochloride](/img/structure/B6106031.png)
![ethyl 4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoate](/img/structure/B6106039.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide](/img/structure/B6106042.png)


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6106058.png)

![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-pyridinyl)-2-propanamine](/img/structure/B6106068.png)
![2-(3,5-dimethylphenoxy)-N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]propanamide](/img/structure/B6106092.png)

![5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-(1-pyrrolidinyl)pyridine](/img/structure/B6106102.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[4-(aminosulfonyl)phenyl]butanamide](/img/structure/B6106109.png)
![3-phenyl-1-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperidine](/img/structure/B6106116.png)